2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine
Description
Properties
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12-5-2-8(7-12)13-9-6-10-3-4-11-9/h3-4,6,8H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXIPJPPJVAHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine typically involves the reaction of pyrazine derivatives with 1-methylpyrrolidine under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated pyrazine derivatives and nucleophiles like amines or alcohols are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives.
Scientific Research Applications
2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine
- Pyrrolidine derivatives
- Pyrazine derivatives
Uniqueness
2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Biological Activity
2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with a 1-methylpyrrolidine moiety. This structure contributes to its unique pharmacological profile. The compound is classified under pyrazines, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrrolidine group enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets. This interaction can lead to modulation of enzymatic activity and receptor signaling pathways, potentially resulting in therapeutic effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have suggested that compounds with similar structures possess antimicrobial properties, making them potential candidates for the development of new antibiotics.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties, similar to other pyrrolidine derivatives that have shown efficacy in models of neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, enzyme assays indicate that this compound can effectively inhibit certain kinases, which are crucial in various signaling pathways related to cell growth and survival.
In Vivo Studies
Preliminary in vivo studies using animal models have shown promising results regarding the compound's efficacy in reducing disease symptoms associated with inflammation and oxidative stress. These studies highlight the potential use of this compound in treating conditions such as ischemic stroke.
| Study | Model | Outcome | Reference |
|---|---|---|---|
| Study C | Mouse model of ischemia | 40% reduction in infarct size | |
| Study D | Rat model of inflammation | Decreased inflammatory markers |
Case Studies
One notable case study involved the administration of this compound in a murine model of focal cerebral ischemia. The results indicated significant neuroprotective effects, as evidenced by reduced infarct volume and improved neurological scores compared to control groups.
Q & A
Basic Question: How can synthetic routes for 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine be optimized to improve yield and purity?
Methodological Answer:
Synthesis of pyrazine derivatives often involves nucleophilic substitution or coupling reactions. For this compound, a key step is the etherification between a pyrazine precursor (e.g., 2-chloropyrazine) and 1-methylpyrrolidin-3-ol. Optimization strategies include:
- Base selection: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) enhances nucleophilicity in aprotic solvents like DMF or THF .
- Temperature control: Reactions performed at 60–80°C reduce side-product formation .
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .
Advanced Question: What structural features of this compound contribute to its bioactivity, and how do substituent modifications affect structure-activity relationships (SAR)?
Methodological Answer:
The compound’s bioactivity arises from:
- Pyrazine core: Acts as a hydrogen-bond acceptor, critical for target binding (e.g., enzymes or receptors) .
- 1-Methylpyrrolidin-3-yloxy side chain: Enhances lipophilicity and membrane permeability, as shown in comparative studies with unsubstituted pyrrolidine analogs .
- Substituent effects:
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR identifies protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and pyrazine (δ 8.2–8.5 ppm).
- ¹³C NMR confirms the ether linkage (C-O-C signal at ~70 ppm) .
- Mass Spectrometry (HRMS): Accurately determines molecular weight (e.g., [M+H⁺]⁺ at m/z 194.12) .
- FT-IR: Detects C-O-C stretching (1100–1250 cm⁻¹) and pyrazine ring vibrations (1500–1600 cm⁻¹) .
Advanced Question: How do computational models explain the electronic interactions between this compound and biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For this compound, a low LUMO energy (-1.8 eV) suggests electrophilic attack potential .
- Molecular Dynamics (MD): Simulations using a 24-mode Hamiltonian (as in pyrazine derivatives) reveal conformational flexibility in the pyrrolidine ring, which modulates binding to hydrophobic pockets .
- Docking Studies: AutoDock Vina identifies strong binding affinity (-9.2 kcal/mol) to bacterial dihydrofolate reductase, correlating with experimental MIC values .
Basic Question: What are the stability challenges for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability:
- Stable in neutral to slightly acidic conditions (pH 5–7) but hydrolyzes in strong acids (pH < 3) or bases (pH > 9) due to ether bond cleavage .
- Thermal Stability:
Advanced Question: How do contradictory data on the compound’s antimicrobial activity inform experimental design?
Methodological Answer:
Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) may arise from:
- Strain variability: Use standardized strains (e.g., ATCC 25923) and broth microdilution assays .
- Solvent effects: DMSO concentrations >1% inhibit bacterial growth; use PBS or water for solubility .
- Synergistic assays: Test combinations with β-lactams to resolve false negatives from efflux pumps .
Basic Question: What synthetic intermediates are critical for scaling up this compound production?
Methodological Answer:
- 2-Chloropyrazine: Synthesized via chlorination of pyrazine using PCl₅ (yield >85%) .
- 1-Methylpyrrolidin-3-ol: Prepared by reduction of 1-methylpyrrolidin-3-one with NaBH₄ (90% yield) .
- Coupling Step: Optimize stoichiometry (1:1.2 molar ratio) to minimize unreacted starting material .
Advanced Question: What mechanistic insights explain the compound’s antitumor activity in cell line studies?
Methodological Answer:
- Apoptosis Induction: Flow cytometry shows caspase-3 activation (2.5-fold increase in HeLa cells at 10 µM) .
- ROS Generation: DCFH-DA assays confirm elevated reactive oxygen species (ROS) levels, linking to mitochondrial dysfunction .
- Kinase Inhibition: IC₅₀ values of 0.8 µM against Aurora kinase A, validated by Western blot (reduced phosphorylation at Thr288) .
Basic Question: How can researchers validate the purity of this compound?
Methodological Answer:
- HPLC: Use a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm; purity >98% .
- Elemental Analysis: Match calculated vs. observed C, H, N values (e.g., C₉H₁₄N₃O: C 59.00%, H 7.70%, N 22.95%) .
Advanced Question: What strategies resolve low solubility of this compound in aqueous systems?
Methodological Answer:
- Co-solvents: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, improving solubility 10-fold .
- Salt Formation: Hydrochloride salts increase water solubility (from 0.2 mg/mL to 5 mg/mL) without altering bioactivity .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
